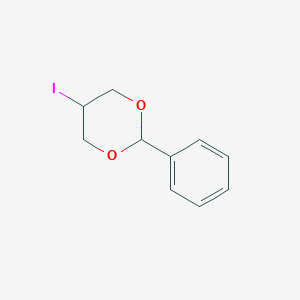
5-Iodo-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-phenyl-1,3-dioxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains both an iodine and a phenyl group. The compound has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial properties. Additionally, the compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Iodo-2-phenyl-1,3-dioxane in lab experiments is its unique structure, which makes it an attractive building block for the synthesis of other complex molecules. Additionally, the compound has been shown to have a range of biological activities, making it a versatile tool for research. However, one of the limitations of using the compound is its toxicity, which can be a concern when working with high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 5-Iodo-2-phenyl-1,3-dioxane. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of other complex molecules with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential applications of the compound in other fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 5-Iodo-2-phenyl-1,3-dioxane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-phenyl-1,3-dioxolane with iodine in the presence of a suitable catalyst. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom replaces one of the oxygen atoms in the dioxolane ring.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-phenyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In chemistry, the compound has been used as a building block for the synthesis of other complex molecules. In biology, it has been investigated for its potential as an antifungal and antibacterial agent. In medicine, it has been studied for its potential as a cancer treatment.
Eigenschaften
CAS-Nummer |
146651-24-3 |
|---|---|
Molekularformel |
C10H11IO2 |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
5-iodo-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
SQRMOYRVKLTDOY-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
Synonyme |
1,3-Dioxane,5-iodo-2-phenyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



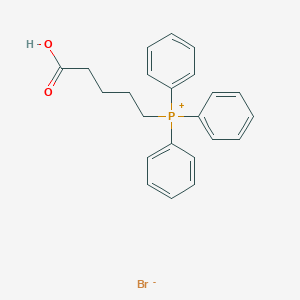
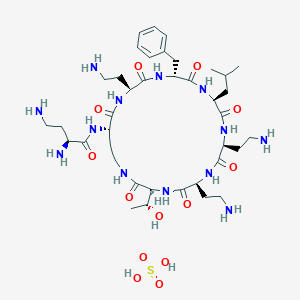
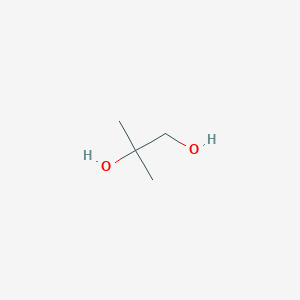
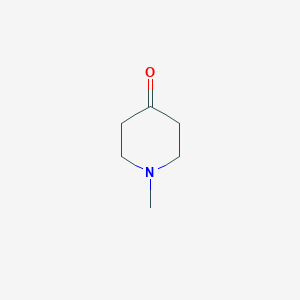
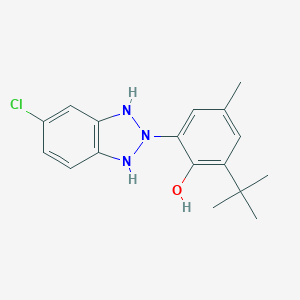
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
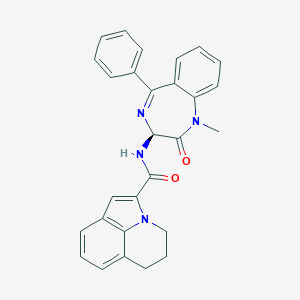
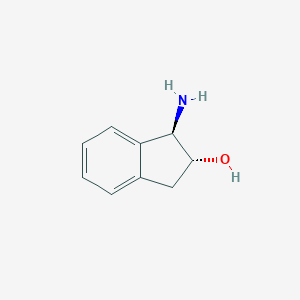
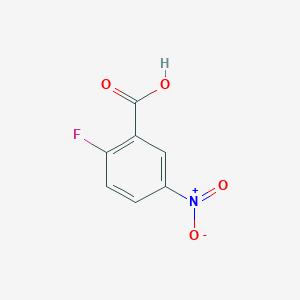
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
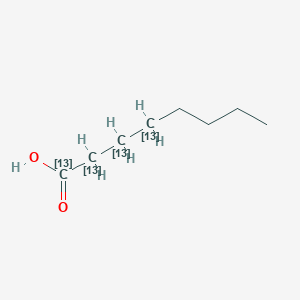
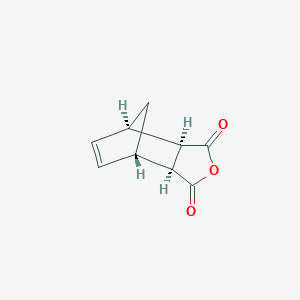
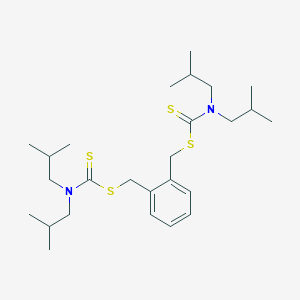
![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)